N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound characterized by its complex structure, which includes a benzyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Sulfonamide Formation: The sulfonamide group is formed by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~4~-BENZYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
- N~4~-BENZYL-N~4~-[(1-ETHYL-1H-IMIDAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
N~4~-BENZYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the benzyl and sulfonamide groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C19H25N5O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H25N5O2S/c1-5-24-18(11-12-20-24)14-23(13-17-9-7-6-8-10-17)27(25,26)19-15(2)21-22(4)16(19)3/h6-12H,5,13-14H2,1-4H3 |
InChI Key |
VLKANXWCQQSARI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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